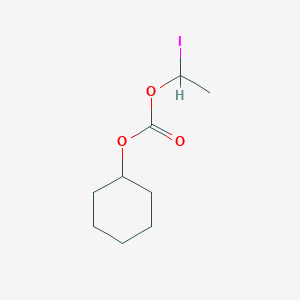

1-Iodoethyl cyclohexyl carbonate

Übersicht

Beschreibung

Bleomycin ist ein Glykopeptid-Antibiotikum, das aus dem Bakterium Streptomyces verticillus gewonnen wird. Es wurde 1966 vom Mikrobiologen Hamao Umezawa entdeckt. Bleomycin wird hauptsächlich als Chemotherapeutikum zur Behandlung verschiedener Krebsarten eingesetzt, darunter Hodgkin-Lymphom, Non-Hodgkin-Lymphom, Hodenkrebs, Eierstockkrebs und Gebärmutterhalskrebs . Es ist bekannt für seine Fähigkeit, die DNA-Synthese zu hemmen, was es effektiv bei der gezielten Bekämpfung schnell teilender Krebszellen macht .

Vorbereitungsmethoden

Bleomycin wird durch mikrobielle Fermentation unter Verwendung von Streptomyces verticillus hergestellt. Der Fermentationsprozess beinhaltet die Kultivierung des Bakteriums in einem nährstoffreichen Medium unter kontrollierten Bedingungen. Die Produktion kann durch Regulierung der Stoffwechselwege, die an der Bleomycin-Biosynthese beteiligt sind, verbessert werden . Die Fermentationsbrühe wird dann Extraktions- und Reinigungsprozessen unterzogen, um Bleomycin zu isolieren. Industrielle Produktionsmethoden umfassen die Optimierung der Fermentationsbedingungen wie Temperatur, pH-Wert und Sauerstoffgehalt, um die Ausbeute zu maximieren .

Analyse Chemischer Reaktionen

Bleomycin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Eine bemerkenswerte Reaktion ist die Bildung von Metallobleomycin-Komplexen, wenn Bleomycin an Metallionen wie Eisen bindet. Diese Komplexe erzeugen reaktive Sauerstoffspezies, die oxidative Schäden an der DNA verursachen . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Kupferionen und Ascorbinsäure . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Einzel- und Doppelstrangbrüche der DNA, die zum Zelltod führen .

Wissenschaftliche Forschungsanwendungen

Bleomycin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Medizin: Bleomycin ist ein wichtiger Bestandteil von Chemotherapie-Regimen zur Behandlung verschiedener Krebsarten.

Wirkmechanismus

Der primäre Mechanismus, durch den Bleomycin seine Wirkungen entfaltet, ist die Hemmung der DNA-Synthese. Bleomycin bindet an die DNA und bildet Komplexe mit Metallionen, wie z. B. Eisen, was zur Bildung reaktiver Sauerstoffspezies führt. Diese reaktiven Sauerstoffspezies verursachen oxidative Schäden an der DNA, was zu Einzel- und Doppelstrangbrüchen führt . Die Hemmung der DNA-Synthese führt letztendlich zum Zelltod. Bleomycin hat auch einige hemmende Wirkungen auf die RNA- und Proteinsynthese .

Wirkmechanismus

The primary mechanism by which bleomycin exerts its effects is through the inhibition of DNA synthesis. Bleomycin binds to DNA and forms complexes with metal ions, such as iron, leading to the generation of reactive oxygen species. These reactive oxygen species cause oxidative damage to DNA, resulting in single- and double-strand breaks . The inhibition of DNA synthesis ultimately leads to cell death. Bleomycin also has some inhibitory effects on RNA and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Bleomycin gehört zu einer Familie von Glykopeptid-Antibiotika, zu denen ähnliche Verbindungen wie Pingyangmycin (Bleomycin A5) und andere Bleomycin-Analoga (A1–A6, B1–B5) gehören . Diese Verbindungen teilen ähnliche Wirkmechanismen und Zytotoxizitätswege und verlassen sich auf die Erzeugung von DNA-Brüchen, um ihre Antikrebswirkungen auszuüben . Bleomycin ist einzigartig in seiner spezifischen Kombination von Glykopeptidstrukturen und seiner Fähigkeit, Metallobleomycin-Komplexe zu bilden, was seine DNA-spaltende Aktivität verstärkt .

Zu ähnlichen Verbindungen gehören:

- Pingyangmycin (Bleomycin A5)

- Bleomycin A1, A3, A4, A6

- Bleomycin B1, B3, B4, B5

Bleomycins Einzigartigkeit liegt in seiner spezifischen Glykopeptidstruktur und seiner starken DNA-spaltenden Aktivität, was es zu einem wertvollen Chemotherapeutikum macht .

Biologische Aktivität

1-Iodoethyl cyclohexyl carbonate, with the chemical formula and CAS number 102672-57-1, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article aims to explore the biological activities associated with this compound, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes an iodoethyl group attached to a cyclohexyl carbonate. Its molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its role as an electrophilic agent. The iodoethyl group can participate in nucleophilic substitution reactions, which may lead to the formation of various derivatives that exhibit significant biological properties.

Potential Mechanisms:

- Nucleophilic Attack : The iodo group can facilitate nucleophilic attack from biological nucleophiles (e.g., amines, thiols), leading to the formation of biologically active products.

- Carbonate Group Activity : The carbonate moiety may contribute to the stability and reactivity of the compound in biological systems.

Cytotoxic Effects

Some studies have explored the cytotoxic effects of carbonates in general. For instance, similar compounds have shown promise in inducing apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

- Antimicrobial Activity : A study evaluating various carbonate derivatives found that certain structural modifications enhanced antibacterial activity against Gram-positive bacteria. While direct data on this compound is sparse, the trends observed may apply.

- Cytotoxicity : In vitro tests on related compounds indicated significant cytotoxic effects against human cancer cell lines. These findings suggest that this compound could potentially be evaluated for similar properties.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | |

| CAS Number | 102672-57-1 |

| Molecular Weight | 292.12 g/mol |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity | Potential against Gram-positive bacteria |

Eigenschaften

IUPAC Name |

cyclohexyl 1-iodoethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15IO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBLBPRJIBIRBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)OC1CCCCC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455557 | |

| Record name | 1-IODOETHYL CYCLOHEXYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102672-57-1 | |

| Record name | 1-IODOETHYL CYCLOHEXYL CARBONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.